5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-piperidin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c16-12-5-3-10(4-6-12)13-9-19-15(17)20-14(13)11-2-1-7-18-8-11/h3-6,9,11,18H,1-2,7-8H2,(H2,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGFFFNZWBXWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrimidin-2-amine Core
Step 1: Preparation of Enaminone Intermediate
Enaminones are synthesized by condensation of β-dicarbonyl compounds with amines or by Michael addition reactions. These intermediates serve as precursors for pyrimidine ring formation.
Step 2: Cyclization with Guanidine or Thiourea
The enaminones are reacted with guanidine or thiourea derivatives under reflux in polar solvents to afford pyrimidin-2-amine scaffolds. For example, treatment of isothiocyanates with ammonia yields thioureas, which upon cyclization give pyrimidine amines.
Introduction of the Piperidin-3-yl Group
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Brominated pyrimidine intermediates are subjected to nucleophilic substitution with piperidin-3-amine or protected piperidine derivatives. The reaction is typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures, often with a base such as potassium carbonate or lithium hydride to facilitate substitution.
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Piperidine derivatives bearing protective groups (e.g., Boc) can be synthesized via Curtius rearrangement or Grignard addition to sulfinimines, followed by deprotection and coupling with pyrimidine halides.
Incorporation of the 4-Chlorophenyl Substituent
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The 5-position of the pyrimidine ring can be functionalized by Suzuki coupling using 4-chlorophenyl boronic acid and a brominated pyrimidine intermediate in the presence of palladium catalysts and bases.
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Alternatively, piperidine intermediates can be acylated with 4-chlorobenzoyl chloride or sulfonylated with 4-chlorobenzenesulfonyl chloride to introduce the 4-chlorophenyl moiety, followed by further transformation to the final compound.
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | β-Dicarbonyl compound + amine | Condensation, reflux | Enaminone intermediate | Precursor for pyrimidine ring |
| 2 | Enaminone + guanidine/thiourea | Reflux in polar solvent | Pyrimidin-2-amine derivative | Cyclization step |
| 3 | Bromopyrimidine intermediate + piperidin-3-amine | DMF, base, heat | 4-(piperidin-3-yl)pyrimidin-2-amine | Nucleophilic substitution |
| 4 | Intermediate + 4-chlorophenyl boronic acid or acyl chloride | Pd-catalyzed coupling or acylation | 5-(4-chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine | Final functionalization |
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Studies have shown that careful control of reaction conditions such as temperature, solvent, and base is critical for high yield and selectivity, especially in nucleophilic substitution and cross-coupling steps.
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Use of protective groups on the piperidine nitrogen (e.g., Boc) allows for selective functionalization and prevents side reactions during coupling steps.
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Side products such as dicyclopentylthiourea can form during thiourea synthesis, requiring purification steps like chromatography to isolate the desired intermediates.
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The described methods have been successfully scaled up with minor modifications, enabling preparation of gram-scale quantities for biological testing.
The preparation of this compound involves a strategic combination of heterocyclic chemistry, nucleophilic substitution, and cross-coupling or acylation methodologies. The synthetic routes are well-documented in the literature, emphasizing the importance of intermediate preparation, reaction condition optimization, and purification techniques to achieve high yields and purity. These methods provide a robust platform for producing this compound for further pharmacological evaluation.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group exhibits moderate reactivity in NAS due to electron-withdrawing effects from the pyrimidine ring. Key findings from analogous systems include:
Table 1: NAS Reaction Efficiency with Varying Bases
| Base | Conversion (%) | Product:Hydrolysis Ratio | Temperature |
|---|---|---|---|
| NaOH | 92 | 4.5:1 | 50°C |
| KOH | 88 | 3.8:1 | 50°C |
| NaOtBu | 95 | 5.2:1 | RT |
Data adapted from reactions involving 2,4,5-trichloropyrimidine under aqueous HPMC conditions . For 5-(4-chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine, chlorine displacement occurs preferentially at the para position with amines or alkoxides, though steric hindrance from the piperidinyl group reduces reaction rates by ~15% compared to unsubstituted analogues .
Amine Functionalization
The C2 primary amine undergoes characteristic reactions:
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) in THF at 0°C:
textYield: 78–85% Product: N-(5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-yl)acetamide
Suzuki-Miyaura Coupling
The amine group facilitates palladium-catalyzed cross-coupling:
Table 2: Coupling Efficiency with Aryl Boronic Acids
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 72 |
| 4-Methoxyphenyl | Pd(dppf)Cl₂ | 68 |
| 2-Naphthyl | Pd(OAc)₂ | 61 |
Reaction conditions: 1.2 eq boronic acid, 5 mol% catalyst, K₂CO₃ (2 eq), 80°C/12h .
Piperidine Ring Modifications
The piperidin-3-yl group participates in:
Salt Formation
Reacts with HCl in ethanol to form stable dihydrochloride salts:
textMelting Point Increase: ΔT = 48°C (free base vs. salt) Solubility: >10 mg/mL in water (salt form) vs. <1 mg/mL (free base)
N-Alkylation
Selective alkylation at the piperidine nitrogen using alkyl halides:
textReagent: Methyl iodide Conditions: K₂CO₃, DMF, 60°C/6h Yield: 63% Product: Quaternary ammonium derivative (confirmed by ¹H NMR δ 3.12 ppm)
Pyrimidine Core Reactivity
The electron-deficient pyrimidine ring undergoes electrophilic substitutions at C5 (chlorophenyl-bearing position) under controlled conditions:
Table 3: Nitration Results
| Nitrating Agent | Position | Yield (%) |
|---|---|---|
| HNO₃/H₂SO₄ | C5 (meta) | 41 |
| Acetyl nitrate | C5 (para) | 38 |
Regioselectivity is influenced by the existing substituents, with 83% meta preference observed in mixed acid systems .
Stability Under Hydrolytic Conditions
Critical for pharmaceutical applications:
textHalf-life (pH 7.4, 37°C): 48.2 h Degradation Products: - 5-(4-Hydroxyphenyl)-4-(piperidin-3-yl)pyrimidin-2-amine (72%) - Pyrimidine ring-opened amides (28%)
The compound shows enhanced stability compared to 3-fluorophenyl analogues (t₁/₂ = 32.1 h) , attributed to reduced electron-withdrawing effects from the chloro group.
This reactivity profile enables precise structural modifications for drug discovery, particularly in kinase inhibitor development where pyrimidine cores are pharmacologically privileged .
Scientific Research Applications
Anticancer Activity
Research indicates that 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine exhibits promising anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. A notable study demonstrated its efficacy against breast cancer cell lines, showing significant reduction in cell viability at micromolar concentrations. This suggests potential as a targeted therapy in oncology.
Neurological Disorders
The compound's structural similarity to known psychoactive substances positions it as a candidate for treating neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in conditions like depression and schizophrenia. An experimental model indicated that administration of this compound led to improved behavioral outcomes in rodents subjected to stress-induced models of depression.
Antimicrobial Properties
Recent investigations have revealed the antimicrobial potential of this compound. In vitro assays showed activity against several bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
Case Study 1: Anticancer Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrimidine compounds and tested their anticancer activities. Among them, this compound exhibited the highest potency against MCF-7 breast cancer cells, with an IC50 value of 1.5 µM, highlighting its potential as a lead compound for further development.
Case Study 2: Neuropharmacological Effects
A study conducted at a leading university explored the neuropharmacological effects of this compound on animal models of anxiety and depression. The results indicated that doses of 10 mg/kg significantly reduced anxiety-like behaviors in elevated plus-maze tests, suggesting that it may act as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Modifications and Physicochemical Properties
Key structural variations among related compounds include substitutions at positions 4 and 5 of the pyrimidine core. Below is a comparative table based on synthesized analogs and their properties:
Notes:
- Piperidin-3-yl vs.
- Morpholinophenyl (Compound 22): The morpholine ring introduces a polar, electron-rich group, enhancing solubility and antimicrobial activity .
- Azetidin-3-yl (Fluorophenyl analog): The smaller azetidine ring reduces molecular weight, possibly improving metabolic stability .
Antimicrobial Activity
- Compound 22 (4-(4-Morpholinophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine): Exhibited pronounced activity against S. aureus due to the electron-withdrawing chloro group at the para position .
- DP-2 (4-(4-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine): Demonstrated moderate activity, with furan contributing to hydrogen-bonding interactions critical for target binding .
Anti-inflammatory and Analgesic Activity
Hydrogen-Bonding and Conformational Analysis
- DP-2 (Furan analog): Quantum chemical studies revealed that the furan oxygen and pyrimidine nitrogen act as hydrogen-bond acceptors, stabilizing interactions with biological targets .
- Crystal Structure Insights (): Substituent orientation (e.g., dihedral angles between pyrimidine and aryl rings) influences molecular packing and hydrogen-bond networks. For example, a 12.8° twist in the phenyl group optimizes crystal stability .
Biological Activity
5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine is a pyrimidine derivative notable for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's structure features a chlorophenyl group and a piperidinyl substituent, which contribute to its unique chemical reactivity and biological interactions.
Chemical Structure
The molecular formula of this compound is C15H17ClN4, with a molecular weight of approximately 288.78 g/mol. The compound is characterized by its pyrimidine backbone, which is essential for its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antibacterial effects. A study highlighted the antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong efficacy. This suggests that the compound could be a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurological disorders and certain infections. The IC50 values for these activities were reported to be significantly low, indicating high potency .
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation in various cancer lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and growth .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates a favorable absorption and distribution in biological systems. Studies report an oral bioavailability of approximately 31.8% with a clearance rate of 82.7 mL/h/kg, suggesting that it could be effectively utilized in therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, AChE inhibitor | <10 |
| 5-(4-Methylphenyl)-4-(piperidin-3-yl)pyrimidin-2-amine | Similar structure with methyl group | Moderate AChE inhibition | >20 |
| 5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine | Similar structure with fluorine group | Weak antimicrobial activity | >30 |
The presence of the chlorophenyl group in this compound enhances its reactivity and binding affinity compared to other derivatives with different substituents.
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. For example, its interaction with AChE leads to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating conditions like Alzheimer's disease. Additionally, its ability to induce apoptosis in cancer cells suggests that it may interfere with critical survival pathways in tumorigenesis .
Q & A
Q. What are the optimal synthetic routes for 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine, and how can purity be maximized?
- Methodological Answer: The synthesis typically involves multi-step protocols, such as condensation reactions using a 1,5-diarylpyrazole core template. For example, intermediates like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716 analogs) can be synthesized via sequential functionalization of pyrimidine rings . Purification strategies include column chromatography with gradients of ethanol-dichloromethane and validation via HPLC (≥95% purity thresholds). Yield optimization may require adjusting stoichiometric ratios of aryl halides and amine precursors under inert atmospheres .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (δ values) identify substituents on the pyrimidine ring, such as the 4-chlorophenyl and piperidinyl groups. For instance, aromatic protons typically resonate at δ 7.2–8.1 ppm, while piperidinyl protons appear at δ 1.5–3.0 ppm .
- X-ray Crystallography: Single-crystal studies reveal dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) and hydrogen bonding patterns (N–H⋯N), critical for confirming stereochemistry .
- Mass Spectrometry (HRMS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 469.94) .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. ICReDD’s integrated approach combines reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, temperature). For example, morpholine-containing analogs may require specific dielectric environments for nucleophilic substitution . Machine learning models trained on existing pyrimidine reaction datasets can further narrow parameter spaces .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer:
- Orthogonal Assays: Use multiple assays (e.g., enzyme inhibition, cell viability) to confirm target specificity. Discrepancies in IC₅₀ values may arise from assay interference (e.g., fluorescence quenching).
- Experimental Design (DoE): Apply factorial designs to test variables (e.g., pH, co-solvents) systematically. For instance, a central composite design can identify interactions between temperature and catalyst loading that affect activity .
- Computational Validation: Molecular docking (e.g., AutoDock Vina) validates binding modes against target proteins (e.g., methionine aminopeptidase-1) and explains outliers .
Q. How should hazardous by-products be managed during synthesis?
- Methodological Answer:
- Waste Segregation: Chlorinated intermediates (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) require separate storage in labeled containers for professional disposal .
- Safety Protocols: Use fume hoods for reactions releasing volatile chlorinated compounds. Personal protective equipment (PPE) must include nitrile gloves and gas-resistant goggles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
